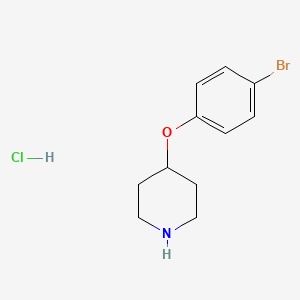

4-(4-Bromophenoxy)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO. It is a white solid that is used in various scientific research applications. This compound is known for its role as a selective serotonin subtype 1A (5-HT1A) receptor antagonist .

Métodos De Preparación

The synthesis of 4-(4-Bromophenoxy)piperidine hydrochloride can be achieved through several routes. One common method involves the reaction of tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate with hydrochloric acid to yield the desired product . The reaction conditions typically include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Análisis De Reacciones Químicas

4-(4-Bromophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(4-Bromophenoxy)piperidine hydrochloride is widely used in scientific research due to its role as a selective serotonin subtype 1A (5-HT1A) receptor antagonist. This makes it valuable in studies related to neuropharmacology and the development of treatments for psychiatric disorders. Additionally, it is used in the synthesis of other chemical compounds and as a building block in organic chemistry .

Mecanismo De Acción

The compound exerts its effects by binding to the 5-HT1A receptor, thereby blocking the action of serotonin at this receptor site. This interaction affects various molecular pathways involved in mood regulation, anxiety, and other neurological functions. The precise mechanism involves the inhibition of serotonin signaling, which can modulate neurotransmitter release and neuronal activity.

Comparación Con Compuestos Similares

4-(4-Bromophenoxy)piperidine hydrochloride can be compared to other similar compounds such as 4-(3-Bromophenoxy)piperidine hydrochloride . While both compounds share a similar structure, the position of the bromine atom on the phenoxy ring can influence their chemical properties and biological activities. Other similar compounds include various piperidine derivatives that are used in medicinal chemistry and pharmacology .

Actividad Biológica

4-(4-Bromophenoxy)piperidine hydrochloride (CAS No. 63843-58-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenoxy group, which contributes to its biological activity. The molecular formula is C12H14BrClNO, and it has a molecular weight of approximately 292.6 g/mol.

Pharmacological Effects

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. Studies have shown that this compound may act on serotonin receptors, influencing mood regulation and anxiety levels .

- Antinociceptive Properties : Animal studies have demonstrated that this compound possesses antinociceptive effects, which may be attributed to its interaction with opioid receptors and modulation of pain pathways .

- Neuroprotective Effects : Preliminary investigations suggest that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate neuronal damage .

The biological activity of this compound is primarily mediated through:

- Serotonin Receptor Modulation : It selectively interacts with the 5-HT2A receptor, which is implicated in mood disorders and psychotropic effects.

- Opioid Receptor Interaction : The compound may influence pain perception by modulating opioid receptor activity, contributing to its antinociceptive properties.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | 5-HT2A receptor agonism | |

| Antinociceptive | Opioid receptor modulation | |

| Neuroprotective | Antioxidant activity |

Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered to evaluate its antidepressant-like effects. Results indicated a significant reduction in despair behavior compared to control groups, suggesting efficacy in mood enhancement.

Study 2: Pain Modulation

A separate study assessed the antinociceptive properties through formalin-induced pain models. The compound demonstrated a dose-dependent reduction in pain response, supporting its potential use in pain management therapies.

Propiedades

IUPAC Name |

4-(4-bromophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDEOBAKDCJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613692 |

Source

|

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-58-3 |

Source

|

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.